2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one
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Overview
Description
2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that features a complex structure with a piperidine ring, a phenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the piperidine ring with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Final Assembly: The final step involves the coupling of the intermediate with butanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the phenyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with various biological receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one: Similar structure but with a methoxy group instead of a prop-2-yn-1-yloxy group.
2-Phenyl-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one: Similar structure but with an ethoxy group instead of a prop-2-yn-1-yloxy group.
2-Phenyl-1-(3-(butoxymethyl)piperidin-1-yl)butan-1-one: Similar structure but with a butoxy group instead of a prop-2-yn-1-yloxy group.
Uniqueness
The presence of the prop-2-yn-1-yloxy group in 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one imparts unique reactivity and potential biological activity compared to its analogs. This group can participate in additional reactions, such as click chemistry, which can be advantageous in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-phenyl-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-13-22-15-16-9-8-12-20(14-16)19(21)18(4-2)17-10-6-5-7-11-17/h1,5-7,10-11,16,18H,4,8-9,12-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHAIMUEENCAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)COCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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